molecular formula C23H23N5O3 B271936 ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE

Cat. No.: B271936
M. Wt: 417.5 g/mol
InChI Key: WQMBHPQCLHSEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a combination of methoxybenzyl and tetrazolyl groups

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C23H23N5O3/c1-29-20-11-7-6-8-18(20)16-24-15-17-12-13-21(22(14-17)30-2)31-23-25-26-27-28(23)19-9-4-3-5-10-19/h3-14,24H,15-16H2,1-2H3

InChI Key

WQMBHPQCLHSEPD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxybenzylamine and the tetrazolylbenzyl intermediates. These intermediates are then coupled under specific conditions to form the final compound.

    Preparation of Methoxybenzylamine: This can be synthesized by the reduction of the corresponding nitro compound or by the amination of methoxybenzyl halides.

    Preparation of Tetrazolylbenzyl Intermediate: This involves the reaction of phenyl tetrazole with a benzyl halide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the methoxybenzylamine with the tetrazolylbenzyl intermediate, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines.

    Substitution: The benzyl positions can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise in treating various conditions, including inflammation and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: A simpler compound with similar methoxybenzyl structure.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their stability and bioisosteric properties.

    Benzylamines: A broad class of compounds with benzylamine structure, used in various chemical and biological applications.

Uniqueness

What sets ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE apart is the combination of methoxybenzyl and tetrazolyl groups in a single molecule

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